10-Phenylphenoxaphosphine 10-oxide
Description
Contextualization within Organophosphorus Chemistry and Heterocyclic Systems
10-Phenylphenoxaphosphine (B13742184) 10-oxide belongs to the class of organophosphorus compounds, which are characterized by the presence of a carbon-phosphorus bond. Specifically, it is a phosphine (B1218219) oxide, containing a pentavalent phosphorus atom double-bonded to an oxygen atom (P=O). This P=O bond is highly polar and stable, imparting distinct chemical and physical properties to the molecule.
The core of the molecule is a phenoxaphosphine system, a tricyclic structure where a central six-membered ring containing a phosphorus atom and an oxygen atom is fused to two benzene (B151609) rings. This dibenzo-heterocyclic framework imparts significant rigidity and thermal stability to the molecule. The "10-phenyl" designation indicates that a phenyl group is directly attached to the phosphorus atom, distinguishing it from its important analogue, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which possesses a reactive P-H bond instead of a P-C bond. mdpi.combohrium.com The conversion of the P-H bond in DOPO to P-C, P-N, or P-O bonds is a key strategy in synthesizing a wide range of functional derivatives. mdpi.com
The presence of the phenoxaphosphine oxide moiety places this compound at the intersection of several key areas of chemical research, including flame retardant chemistry, ligand design, and the synthesis of advanced polymers.
Significance of Phenoxaphosphine Oxide Structures in Materials Science and Organic Synthesis
The rigid and stable structure of the phenoxaphosphine oxide core is central to its utility in materials science. One of the most significant applications of related structures, particularly DOPO and its derivatives, is as non-halogenated flame retardants for polymers. mdpi.com The phosphorus-containing moiety can interrupt the combustion cycle in both the gas phase (radical trapping) and the condensed phase (char formation), making it an effective fire safety additive for plastics.
In the realm of advanced materials, derivatives of phenoxaphosphine oxide are used to synthesize high-performance polymers. For instance, dicarboxylic acid derivatives of phenoxaphosphine oxide can be reacted with aromatic tetraamines to produce high-molecular-weight polybenzoimidazoles. researchgate.net These polymers are known for their exceptional thermal stability, making them suitable for applications in demanding environments.
From the perspective of organic synthesis, the phenoxaphosphine scaffold serves as a versatile building block. The synthesis of the core itself has been the subject of research, with methods like silver-catalyzed intramolecular C-P bond formation being developed for creating such heteroatom-fused π-conjugated systems. lookchem.com Furthermore, the reactivity of the closely related DOPO, which can be readily converted into phosphonates, phosphinates, and phosphonamidates, highlights the synthetic potential of the phenoxaphosphine system for creating a library of compounds with tailored properties. mdpi.com
Overview of Current Research Trajectories for 10-Phenylphenoxaphosphine 10-oxide and Its Analogues
Current research involving this compound and its analogues is focused on several key areas. A primary trajectory is the development of novel and more efficient synthetic routes. This includes one-pot methods for the functionalization of the DOPO scaffold to create derivatives, including those with P-N bonds, under mild conditions. bohrium.com
Another major research direction is the incorporation of the phenoxaphosphine oxide moiety into new polymeric materials to enhance their properties, particularly flame retardancy and thermal stability. researchgate.net This involves the design and synthesis of new monomers based on the phenoxaphosphine core that can be polymerized to create advanced materials for electronics and aerospace applications.
The exploration of novel analogues continues to be a vibrant area of investigation. By modifying the substituents on the aromatic rings or on the phosphorus atom, researchers aim to fine-tune the electronic and steric properties of the molecule. This can lead to the development of new catalysts, ligands for metal complexes, and materials with enhanced performance characteristics. The synthesis of phosphonate (B1237965) derivatives from DOPO, for example, is being explored for the creation of novel non-halogenated flame retardants. mdpi.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₃O₂P |
| Molecular Weight | 292.27 g/mol |
| Boiling Point | 490.4°C at 760 mmHg |
| Density | 1.31 g/cm³ |
| Flash Point | 263.6°C |
| Canonical SMILES | C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3OC4=CC=CC=C24 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Heavy Atom Count | 21 |
| Data sourced from LookChem lookchem.com |
Synthetic Routes to this compound
| Starting Material(s) | Reagents/Conditions | Product | Reported Yield | Reference |
| 10-phenyl-10H-phenoxaphosphinine | Dihydrogen peroxide in ethanol | This compound | 95.0% | lookchem.com |
| bis[2-(diphenylphosphino)phenyl] ether | Not specified | This compound | 94.0% | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1091-27-6 |
|---|---|
Molecular Formula |
C18H13O2P |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
10-phenylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C18H13O2P/c19-21(14-8-2-1-3-9-14)17-12-6-4-10-15(17)20-16-11-5-7-13-18(16)21/h1-13H |
InChI Key |
XTSYWNMFJLRCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Integration and Performance in Polymeric Materials
Strategies for Incorporating 10-Phenylphenoxaphosphine (B13742184) 10-oxide into Polymer Architectures
The chemical structure of 10-Phenylphenoxaphosphine 10-oxide, often functionalized with reactive groups like hydroxyls or amines, allows for its direct involvement in various polymerization reactions. This covalent integration ensures the permanent presence of the flame-retardant moiety, preventing its migration or leaching from the polymer matrix over time.
Polycondensation is a versatile method for creating polymers where the incorporation of functionalized phenoxaphosphine oxide derivatives can occur. By synthesizing derivatives of this compound that contain two or more reactive functional groups (e.g., diols, diamines, or diisocyanates), these molecules can act as monomers or co-monomers in the polymerization process.
For instance, a diol derivative of this compound can be used in the synthesis of polyesters through esterification with a dicarboxylic acid. Similarly, a diamine derivative can be reacted with a diacyl chloride to form a polyamide. The bulky and rigid structure of the phenoxaphosphine oxide unit within the polymer backbone can not only impart flame retardancy but also influence the polymer's thermal and mechanical properties, such as increasing the glass transition temperature. The synthesis of phosphorus-containing polyarylates from derivatives of 2-(6-oxido-6H-dibenz⟨c,e⟩⟨1,2⟩oxaphosphorin-6-yl)-1,4-dihydroxy phenylene is an example of this approach.
Ring-Opening Polymerization (ROP) is another significant pathway for introducing phosphorus-containing moieties into polymer chains. While direct ROP of this compound itself is not typical, phosphorus-containing cyclic monomers can be synthesized and subsequently polymerized. More commonly, derivatives of this compound can act as initiators or catalysts for the ROP of cyclic monomers like lactide to produce polylactic acid (PLA).
The mechanism of ROP often involves a coordination-insertion mechanism, particularly with metal alkoxide initiators. By functionalizing this compound with a hydroxyl group, it can be converted into an effective initiator for ROP. This method allows for the synthesis of polymers with a phosphorus-containing end-group, which can enhance the thermal stability and flame retardancy of the resulting material. The ROP of lactide is thermodynamically driven by the relief of ring strain and a conformational change of the ester group upon ring opening.
Role as Reactive Additives and Curing Agents in Advanced Polymer Systems
Beyond being a part of the main polymer chain, this compound and its derivatives are widely used as reactive additives and curing agents, particularly in thermosetting resins like epoxies.
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, they are inherently flammable. Incorporating this compound, commonly referred to as DOPO in this context, is a well-established method to improve their fire resistance. DOPO and its derivatives can be incorporated in several ways:
As a Curing Agent: DOPO can be functionalized with amine groups to create a phosphorus-containing curing agent. This agent then reacts with the epoxy groups of the resin, becoming a permanent part of the cross-linked network. This approach ensures a high level of phosphorus is integrated, leading to excellent flame retardancy.
As a Reactive Flame Retardant: DOPO can be chemically modified to contain epoxy groups itself. This DOPO-based epoxy resin can then be blended with conventional epoxy resins like DGEBA and cured with a standard hardener.
As an Additive: While less common for achieving permanent properties, DOPO can also be physically blended with the epoxy resin before curing.
The presence of the phosphorus-containing group in the cured epoxy network disrupts the combustion cycle in both the gas phase (radical trapping) and the condensed phase (char promotion).
This compound and its derivatives are also effective flame retardants for thermoplastics. They are typically incorporated through melt blending.
Polylactic Acid (PLA): PLA is a biodegradable polyester with growing applications, but its high flammability is a major drawback. The addition of DOPO-based compounds has been shown to significantly improve the flame retardancy of PLA. For instance, incorporating DOPO derivatives can increase the Limiting Oxygen Index (LOI) and help achieve a V-0 rating in the UL-94 vertical burn test. encyclopedia.pub
Polybutylene Terephthalate (B1205515) (PBT): PBT is an engineering thermoplastic with good mechanical and thermal properties. Blending PBT with DOPO-based additives can enhance its fire resistance, which is crucial for applications in electronics and automotive components.
The effectiveness of DOPO in these thermoplastics is attributed to its ability to promote char formation, which acts as a barrier to heat and flammable volatiles during combustion.
Impact on Polymer Thermal Stability and Performance Parameters
The incorporation of this compound into polymers has a pronounced effect on their thermal stability and other performance characteristics. These effects are often evaluated using techniques like Thermogravimetric Analysis (TGA) and cone calorimetry.
TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. The introduction of DOPO-based structures into polymers typically leads to an increase in the char yield at high temperatures. nih.gov This enhanced char formation is a key mechanism of flame retardancy in the condensed phase. While it can sometimes lower the initial decomposition temperature, the resulting char is often more stable and acts as an insulating barrier.
Cone calorimetry is a bench-scale test that measures key fire-related properties such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production. Polymers modified with this compound derivatives consistently show a significant reduction in pHRR and THR, indicating a substantial decrease in their flammability. nih.gov
The table below summarizes the impact of a DOPO-based derivative (PN-DOPO) in a Poly(ethylene oxide)/Poly(butylene adipate-co-terephthalate) (PEO/PBAT) blend.
| Material | p-HRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| PEO/PBAT | 1021.4 | 218.5 | 1.2 |
| PEO/PBAT/PN10%/Sep5% | 657.8 | 194.4 | 5.8 |
Data sourced from a study on PEO/PBAT blends. "Sep" refers to Sepiolite (B1149698), a synergistic additive.
The data clearly indicates a significant reduction in the peak heat release rate and an increase in char yield upon the addition of the DOPO derivative, highlighting its effectiveness as a flame retardant.
In addition to flame retardancy and thermal stability, the rigid structure of the phenoxaphosphine oxide moiety can also influence the mechanical properties of the host polymer. For example, in some systems, it can lead to an increase in stiffness and glass transition temperature, though sometimes at the expense of toughness. A study on a PEO/PBAT blend showed that the addition of a DOPO-based flame retardant and a sepiolite synergist increased the flexural strength by 19.9% and the flexural modulus by 51.6%. mdpi.com
Enhancements in Glass Transition Temperature
The glass transition temperature (Tg) is a crucial parameter for polymeric materials, defining the transition from a rigid, glassy state to a more flexible, rubbery state. The introduction of DOPO and its derivatives into polymer matrices can have a variable effect on the Tg, largely dependent on the specific polymer, the chemical structure of the DOPO-based additive, and the nature of their interaction.
In some epoxy resin systems, the bulky and rigid structure of DOPO-based molecules can impede the mobility of polymer chain segments. This steric hindrance can lead to an increase in the glass transition temperature. For instance, in certain modified polyester and epoxy composites, the incorporation of DOPO derivatives has been observed to either maintain or elevate the Tg. researchgate.net One study on carbon fiber reinforced epoxy composites noted an increase in Tg from 199°C for the neat composite to 207°C for the composite containing DOPO. researchgate.net
Conversely, in other systems, DOPO and its derivatives can act as a plasticizer, leading to a decrease in the glass transition temperature. This effect is observed when the additive disrupts the polymer chain packing and increases the free volume, thereby enhancing chain mobility. For example, the modification of a DGEBA-type epoxy resin with DOPO has been reported to result in a 16.9% reduction in Tg. mdpi.com Similarly, in polyamide 6 (PA6), the addition of a DOPO-conjugated flame retardant called DIDOPO led to a decrease in the melting temperature, an effect attributed to plasticization. frontiersin.orgnih.gov The glass transition temperature of polycarbonate composites has also been observed to decrease with increasing loading of a DOPO-containing polyhedral oligomeric silsesquioxane (DOPO-POSS). researchgate.net
The following interactive table summarizes the effect of DOPO and its derivatives on the glass transition temperature of various polymers based on available research data.
Interactive Data Table: Effect of DOPO on Glass Transition Temperature (Tg)
| Polymer System | Additive | Loading (%) | Tg of Neat Polymer (°C) | Tg of Composite (°C) | Change in Tg (°C) |
|---|---|---|---|---|---|
| Carbon Fiber/Epoxy | DOPO | - | 199 | 207 | +8 |
| Epoxy Resin (DGEBA) | DOPO | 5 wt% P | - | Reduced by 16.9% | - |
| Polyamide 6 (PA6) | DIDOPO | 15 | - | Decreased Tm | - |
| Polycarbonate (PC) | DOPO-POSS | Increasing | - | Reduced | - |
Modulation of Thermal Decomposition Behavior
This compound is widely recognized for its role in enhancing the thermal stability and altering the decomposition pathways of polymeric materials. Its incorporation typically influences key thermal degradation parameters such as the onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax), and the amount of char residue at elevated temperatures.
In epoxy resins, the addition of DOPO-based compounds has been shown to improve thermal stability and increase char yield. For example, an epoxy composite containing a functionalized graphene oxide with DOPO (DOPO–VTES–GO) exhibited enhanced thermal stability and a higher char residue compared to the pure epoxy resin. acs.org
For polyamides, the effect of DOPO can be more complex. In a study with polyamide 6 (PA6), the introduction of a DOPO-conjugated flame retardant (DIDOPO) resulted in a decrease in both the initial decomposition temperature (T5%) and the temperature of maximum decomposition (Tmax) compared to pure PA6. However, it led to a slight increase in the char residue. Another DOPO derivative with an amino terminal group (DOPO-NH2) showed a more significant increase in char residue, indicating its role in promoting char formation at high temperatures. frontiersin.orgnih.gov Pure PA6 decomposes with negligible char, but with 15 wt% of DIDOPO, the char residue at 800 °C was 1.5 wt%, and with DOPO-NH2, it was 8.1 wt%. frontiersin.orgnih.gov
In polycarbonate (PC), the addition of flame retardants containing DOPO can accelerate decomposition. Studies have shown that flame-retarded polycarbonate decomposes at a lower temperature than the standard material. However, the incorporation of DOPO derivatives can also lead to an increased char yield, which is beneficial for flame retardancy.
The table below presents research findings on the thermal decomposition behavior of polymers modified with DOPO and its derivatives.
Interactive Data Table: Thermal Decomposition Data of DOPO-Containing Polymers
| Polymer System | Additive | Loading (wt%) | T5% (°C) | Tmax (°C) | Char Yield at 800°C (%) |
|---|---|---|---|---|---|
| Polyamide 6 (PA6) | - | 0 | 408.6 | 478.4 | Negligible |
| Polyamide 6 (PA6) | DIDOPO | 15 | 398.2 | 468.9 | 1.5 |
| Polyamide 6 (PA6) | DOPO-NH2 | 15 | 396.1 | 467.5 | 8.1 |
| Polyethylene (B3416737) terephthalate (PET) | - | 0 | 418.8 | 463.5 | 13.6 |
| Polyethylene terephthalate (PET) | DIDOPO | 12.5 | 385.6 | 448.7 | 15.2 |
Fabrication of Advanced Composites and Hybrid Materials
This compound is a key component in the fabrication of a variety of advanced composites and hybrid materials, where it imparts enhanced properties such as flame retardancy, thermal stability, and improved mechanical performance. Its versatility allows for its integration into different types of matrices and reinforcement structures.
Carbon Fiber Reinforced Composites: DOPO and its derivatives are utilized in carbon fiber reinforced plastics (CFRPs), particularly those with epoxy matrices, which are prevalent in the aerospace and automotive industries. ijcrt.orgyoutube.com The incorporation of DOPO-based flame retardants into the epoxy resin of CFRPs can significantly improve their fire safety without compromising their mechanical integrity. For instance, DOPO-modified epoxy resins are used in the resin transfer molding (RTM) process to create flame-retardant CFRP laminates. mdpi.com The presence of DOPO in these composites can reduce the peak heat release rate, a critical factor in fire safety. mdpi.com
Hybrid Materials with Silica (B1680970): DOPO has been incorporated into silica-based hybrid materials to create multifunctional additives for polymers. These hybrid materials leverage the synergistic effects between the phosphorus-containing DOPO and the inorganic silica particles. The silica can act as a carrier for DOPO, improving its dispersion within the polymer matrix and influencing the final properties of the composite. These hybrid additives can enhance not only flame retardancy but also the thermal and mechanical properties of the host polymer.
Hybrid Materials with Layered Double Hydroxides (LDHs): Layered double hydroxides are another class of inorganic materials that have been combined with DOPO to create novel hybrid flame retardants. LDHs consist of positively charged brucite-like layers with intercalated anions and water molecules. DOPO can be incorporated into the LDH structure, leading to hybrid materials with enhanced thermal stability and flame-retardant efficiency. These LDH-DOPO hybrids can be dispersed into polymer matrices to create nanocomposites with improved fire safety and mechanical properties. The combination of LDH and DOPO can exhibit synergistic effects, leading to the formation of a stable char layer during combustion, which acts as a barrier to heat and mass transfer. core.ac.ukresearchgate.net
Advanced Flame Retardancy Mechanisms and Effects
Gas Phase Flame Inhibition Mechanisms
In the gas phase, the primary flame retardancy mechanism of DOPO and its derivatives is the interruption of the self-sustaining combustion reactions. mdpi.com This is achieved by releasing phosphorus-containing species into the flame, which act as potent scavengers of the high-energy free radicals responsible for fire propagation. nih.gov
During combustion, the thermal decomposition of the polymer and the DOPO molecule occurs. The high activity of DOPO is linked to its decomposition, which releases phosphorus-containing radicals, such as PO•, PO₂•, and HPO•, into the gaseous phase. mdpi.comtandfonline.com These species are highly effective flame inhibitors that interfere with the crucial chain-branching reactions of combustion. mdpi.com
The key flame-inhibiting reactions involve the scavenging of the most active radicals in a flame, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus radicals engage in a catalytic cycle that removes these flame-propagating species and replaces them with less reactive ones. mdpi.comresearchgate.net
A simplified representation of this radical scavenging cycle is as follows:
PO• + H• → HPO
PO• + OH• → HPO₂
HPO• + H• → H₂ + PO•
HPO• + OH• → H₂O + PO•
Through these and similar reactions, a single phosphorus-containing molecule can neutralize multiple flame-propagating radicals, effectively "poisoning" the fire and inhibiting its growth. mdpi.com This efficient flame inhibition is a hallmark of DOPO-based flame retardants. nih.gov The release of these phosphorus species at a temperature that coincides with the polymer's decomposition is crucial for their effectiveness. mdpi.com
Condensed Phase Flame Retardancy Mechanisms
In the condensed phase (the solid polymer), DOPO contributes to flame retardancy by altering the thermal degradation pathway of the polymer. These mechanisms focus on forming a stable, insulating char layer on the material's surface, which acts as a physical barrier. nih.gov
DOPO and its decomposition products can act as catalysts for charring and carbonization. nih.govresearchgate.net During pyrolysis, the phosphorus-containing components can cross-link with the polymer chains. This process promotes the formation of a stable, carbonaceous residue (char) rather than allowing the polymer to break down into flammable volatile gases. mdpi.com
This char layer serves multiple protective functions:
It insulates the underlying polymer from the heat of the flame.
It acts as a physical barrier, limiting the diffusion of flammable gases to the flame front.
It restricts the flow of oxygen from the atmosphere to the polymer. acs.org
The enhancement of char formation effectively traps the fuel source (the polymer) in the solid phase, starving the fire. nih.gov
| Polymer System | DOPO Derivative | Observation | Reference |
|---|---|---|---|
| Epoxy Resin (EP) | PFDCHQ (DOPO and ferrocene-based oligomer) | Achieved a high char yield of 60.3 wt% in a nitrogen atmosphere, demonstrating significant charring capability. | researchgate.net |
| Polypropylene (B1209903) (PP) | PN-DOPO (phenethyl-bridged DOPO derivative) with OMMT | The addition of the flame retardant system promoted the formation of more continuous and compact structural layers containing phosphorus-containing carbonaceous char. | mdpi.com |
| Polylactic Acid (PLA) | DOPO and its derivatives | Doping with DOPO led to reduced peak heat release rates, associated with char formation in the condensed phase. | researchgate.net |
Intumescence is a specific and highly effective condensed-phase mechanism where a material swells significantly when exposed to heat, forming a thick, porous, and insulating char layer. crepim.frmpccomponents.compyrophobic.com Intumescent systems typically consist of three main components: an acid source, a carbon source, and a blowing (gas) source. nih.gov
In systems containing DOPO, the phosphorus compounds can act as the acid source. Upon heating, they decompose to form phosphoric or polyphosphoric acid. This acid then catalyzes the dehydration and charring of a carbon source (often a polyol or the polymer itself). nih.gov Simultaneously, a blowing agent decomposes to release non-flammable gases like ammonia (B1221849) or carbon dioxide. nih.gov These gases cause the softened char to foam and expand, creating a multicellular, insulating barrier that is much thicker than a standard char layer. mpccomponents.compyrophobic.com This "intumescent" shield is highly effective at slowing heat transfer and protecting the underlying material. pyrophobic.com
A key step in the charring process catalyzed by phosphorus compounds is dehydration. nih.govcrepim.fr Dehydration reactions involve the removal of water molecules from the polymer structure. youtube.comlibretexts.org In the context of flame retardancy, the acidic species formed from DOPO's decomposition promote the elimination of water from the polymer backbone. nih.govmdpi.com This process facilitates cyclization and cross-linking reactions between polymer chains, which is the foundation of building a stable carbonaceous network, or char. nih.govmdpi.com The efficiency of phosphorus compounds as flame retardants is often linked to the susceptibility of the host polymer to these dehydration and subsequent char formation processes. crepim.fr
Synergistic Effects in Multi-Component Flame Retardant Systems
Common synergistic agents used with DOPO include silicon-containing compounds, nitrogen-containing compounds, and inorganic nanoparticles. tandfonline.comtandfonline.com For instance, the combination of a DOPO derivative with organo-montmorillonite (OMMT), a type of clay, in polypropylene has been shown to improve thermal stability and promote a more continuous and compact char layer. mdpi.com Similarly, using sepiolite (B1149698) fibers and SiO₂ nanoparticles with a DOPO derivative in epoxy resins enhances flame retardancy by creating a robust barrier containing an aluminium-silicon structure alongside the phosphorus-containing char. mdpi.comtandfonline.com These inorganic components help to reinforce the char layer, making it mechanically stronger and a more effective barrier against heat and mass transfer. tandfonline.com
| Polymer Matrix | DOPO Derivative | Synergistic Agent(s) | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Polypropylene (PP) | PN-DOPO | Organo-montmorillonite (OMMT) | Improved thermal stability, increased LOI from 17.2% to 23.6%, achieved V-0 rating, and promoted a more compact char layer. | mdpi.com |
| Epoxy Resin (EP) | DiDOPO | Sepiolite (Sep) fibers and SiO₂ nanoparticles | Achieved a high Limiting Oxygen Index (LOI) of 29.4% and a UL-94 V-0 rating. The fillers enhanced the formation of a protective char layer. | tandfonline.com |
| Epoxy Resin (EP) | DiDOPO | Sepiolite (Sep) fibers and SiO₂ nanoparticles | The combination minimized the peak heat-release rate and total heat release while also improving mechanical properties. | tandfonline.com |
Interactions with Silicon- and Nitrogen-Containing Flame Retardants
The efficacy of 10-phenylphenoxaphosphine (B13742184) 10-oxide, more commonly known as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), as a flame retardant is significantly enhanced when used in combination with other halogen-free flame retardant systems. Synergistic effects are well-documented, particularly with silicon-containing and nitrogen-containing compounds. These interactions create multi-faceted flame retardancy mechanisms, operating in both the condensed (solid) and gas phases to protect the underlying polymer matrix.
Synergism with Silicon-Containing Flame Retardants
The combination of DOPO-based structures with silicon-containing compounds, such as polyhedral oligomeric silsesquioxanes (POSS) and various silanes, has been shown to create a potent phosphorus-silicon (P-Si) synergistic effect. plaschina.com.cnupc.edu This synergy primarily enhances condensed-phase flame retardancy. During combustion, the silicon compounds tend to migrate to the surface, forming a silica (B1680970) (SiO₂) or silicate (B1173343) protective layer. nih.gov Simultaneously, the phosphorus compounds decompose to form phosphoric acid, which promotes the dehydration and charring of the polymer. nih.gov
The combination of these actions results in a more cohesive, stable, and thermally insulating char layer than either component could form alone. researchgate.netresearchgate.net This P-Si char layer acts as a physical barrier that limits the transfer of heat to the polymer and slows the diffusion of flammable volatile gases to the flame front. nih.gov
Research on epoxy resins demonstrates this synergistic effect. When a DOPO-based flame retardant (D-bp) was combined with Phenyl-POSS, the resulting epoxy resin achieved a UL-94 V-0 rating. plaschina.com.cn The cone calorimetry data showed significant reductions in heat release rates and total heat release, indicating superior fire protection. plaschina.com.cn The synergistic effect of P and Si elements in the condensed phase has been observed to endow materials like cotton fibers with better thermal and oxidative stability. upc.edu In some systems, a novel liquid compound (DOPO-V) containing both DOPO and silicon was synthesized by reacting DOPO with vinyltrimethoxysilane (B1682223) (VTMS), which showed good compatibility within an epoxy matrix. mdpi.com
Interactive Data Table: Flame Retardancy of Epoxy Resin with P-Si System This table summarizes the performance of an epoxy resin (EP) system compounded with a DOPO-based flame retardant (D-bp) and Phenyl-POSS.
| Material System | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat Epoxy | Fails | 940.1 | 199.3 |
| EP / D-bp | V-0 | 467.5 | 134.1 |
| EP / D-bp / Phenyl-POSS | V-0 | 313.9 | 118.2 |
| Data sourced from research on phosphorus-silicon synergistic flame retardant epoxy resins. plaschina.com.cn |
Synergism with Nitrogen-Containing Flame Retardants
The phosphorus-nitrogen (P-N) synergistic effect is a cornerstone of halogen-free flame retardancy. researchgate.netresearchgate.net When DOPO or its derivatives are paired with nitrogen-containing compounds, such as melamine (B1676169), melamine polyphosphate (MPP), or isocyanurates, both condensed-phase and gas-phase mechanisms are activated. mdpi.commdpi.comcetjournal.it
In the condensed phase, the nitrogen compounds can react with the phosphoric species generated from DOPO decomposition. nih.gov This interaction is believed to form more stable P-N structures that are more effective at promoting charring and phosphorylation of the polymer substrate. nih.govresearchgate.net The nitrogen compounds also release non-flammable gases like ammonia (NH₃) upon decomposition, which dilutes the flammable volatiles and oxygen in the gas phase, thus inhibiting combustion. nih.gov
In the gas phase, DOPO is known to be highly effective due to its ability to release phosphorus-containing radicals (such as PO• and HPO•) during decomposition. nih.govmdpi.com These radicals are potent flame inhibitors that scavenge the highly reactive H• and OH• radicals responsible for propagating the combustion chain reaction in the flame. upc.edunih.govnih.gov The presence of nitrogen synergists can enhance this gas-phase activity. mdpi.com
Studies on polyamide 66 (PA66) have shown that combining a zinc salt of DOPO (Zn-DOPOx) with melamine polyphosphate (MPP) leads to a significant improvement in flame retardancy. mdpi.comresearchgate.net The combination changes the decomposition pathway, resulting in a more open char structure and enhanced gas-phase activity, as evidenced by lower heat release rates and a higher CO/CO₂ ratio during cone calorimetry tests. mdpi.com Similarly, a DOPO-based derivative (PN-DOPO) used with sepiolite showed notable synergistic effects in poly (ethylene oxide)–poly (butylene adipate-co-terephthalate) blends. nih.govmdpi.com
Interactive Data Table: Flame Retardancy of Polyamide 66 with P-N System This table presents cone calorimeter data for glass-fiber reinforced Polyamide 66 (PA 66 GF) with different flame retardant systems.
| Material System | UL-94 Rating (1.6 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| PA 66 GF (Neat) | No Rating | 1205 | 93 |
| PA 66 GF + 20% Zn-DOPOx | V-2 | 703 | 82 |
| PA 66 GF + 20% MPP | V-0 | 585 | 80 |
| PA 66 GF + 10% Zn-DOPOx + 10% MPP | V-0 | 487 | 79 |
| Data sourced from research on the mode of action of Zn-DOPOx and Melamine Polyphosphate. mdpi.comresearchgate.net |
The combination of DOPO with compounds containing both silicon and nitrogen has also been explored, creating P-N-Si ternary systems that leverage all the aforementioned mechanisms for even more robust fire protection. upc.edunih.gov
Catalytic Applications and Ligand Chemistry
Phenoxaphosphine Oxide as a Building Block in Ligand Design
The use of phosphine (B1218219) oxides as precursors in ligand synthesis is a well-established strategy that offers several advantages. Phosphine oxides are generally more stable to air and moisture compared to their corresponding phosphines, which simplifies handling and purification procedures. The synthesis of complex phosphine ligands often involves multiple steps where protecting the phosphorus(III) center from oxidation is crucial. By carrying the phosphorus atom in its P(V) oxidation state as a phosphine oxide, the desired molecular framework can be constructed without the risk of unwanted side reactions at the phosphorus center. The final step in such a synthetic route is the reduction of the phosphine oxide to the desired phosphine, a transformation that can be achieved using various reducing agents, such as silanes.
The phenoxaphosphine core, as present in 10-phenylphenoxaphosphine (B13742184) 10-oxide, provides a rigid and sterically defined backbone. This rigidity is a desirable feature in ligand design as it can lead to enhanced selectivity in catalytic reactions by controlling the geometry of the metal's coordination sphere. Ligands incorporating the phenoxaphosphine moiety can be synthesized by functionalizing the phenoxaphosphine ring system or by attaching it to other molecular backbones to create bidentate or polydentate ligands.
For instance, diphosphine ligands containing phenoxaphosphine units have been synthesized and studied. These ligands often feature the phenoxaphosphine moiety alongside another phosphine group, linked by a bridging unit. The electronic and steric properties of the resulting ligand can be fine-tuned by modifying the substituents on the phenoxaphosphine core and the nature of the bridging backbone.
Role in Transition Metal Catalysis, with emphasis on Homogeneous Catalysis
Phosphine ligands are of paramount importance in homogeneous catalysis, where they are used to modify the properties of transition metal catalysts. The electronic and steric characteristics of the phosphine ligand can significantly influence the activity, selectivity, and stability of the catalyst. Ligands derived from the phenoxaphosphine scaffold have been employed in various transition metal-catalyzed reactions.
The introduction of a phenoxaphosphine moiety into a ligand can alter the electronic properties of the coordinating phosphorus atom. The oxygen atom within the phenoxaphosphine ring system can exert an electron-withdrawing effect, which can influence the electron density at the phosphorus center and, consequently, its interaction with the metal.
Hydroformylation, also known as the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts modified by phosphine ligands being particularly effective. The choice of ligand is crucial for controlling the regioselectivity of the reaction, i.e., the ratio of the linear (n) to the branched (iso) aldehyde product.
While direct catalytic data for ligands derived from 10-phenylphenoxaphosphine 10-oxide is not extensively documented in readily available literature, studies on closely related phenoxaphosphine-based ligands provide significant insights into their potential performance. For example, a series of diphosphine ligands containing 2,8-dimethylphenoxaphosphine moieties attached to different backbones have been synthesized and tested in the rhodium-catalyzed hydroformylation of 1-octene. acs.org
The results of these studies demonstrate that the incorporation of the phenoxaphosphine unit has a distinct impact on the catalytic performance. acs.org Compared to their diphenylphosphine (B32561) analogues, the phenoxaphosphine-containing ligands generally led to an increase in catalytic activity but a decrease in the regioselectivity towards the linear aldehyde. acs.org This suggests that the electronic and steric properties of the phenoxaphosphine moiety play a significant role in modulating the behavior of the rhodium catalyst.
Below is a table summarizing the catalytic performance of rhodium complexes with various phenoxaphosphine-based ligands in the hydroformylation of 1-octene.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Phenoxaphosphine-Based Ligands
| Ligand Backbone | Ligand Structure | Conversion (%) | n/i Ratio | Ref. |
|---|---|---|---|---|
| Xanthene | Ligand with one 2,8-dimethylphenoxaphosphine unit | 98 | 95:5 | acs.org |
| Xanthene | Ligand with two 2,8-dimethylphenoxaphosphine units | 99 | 90:10 | acs.org |
| p-Tolyl ether | Ligand with one 2,8-dimethylphenoxaphosphine unit | 75 | 88:12 | acs.org |
| Ferrocene | Ligand with one 2,8-dimethylphenoxaphosphine unit | 65 | 85:15 | acs.org |
| Benzene (B151609) | Ligand with one 2,8-dimethylphenoxaphosphine unit | 10 | 45:55 | acs.org |
Reaction conditions: 1-octene, Rh(acac)(CO)₂, ligand, toluene, 80 °C, 20 bar syngas (CO/H₂ = 1:1). Data extracted from literature. acs.org
The data indicates that the nature of the ligand backbone, in combination with the phenoxaphosphine moiety, is critical in determining both the activity and selectivity of the catalyst. The high activity observed with the xanthene-based ligands highlights the potential of the phenoxaphosphine scaffold in developing efficient hydroformylation catalysts. acs.org
Lewis Acidity and its Implications in Catalytic Processes
The concept of Lewis acidity in phosphorus compounds is an emerging area of interest with significant implications for catalysis. While phosphines are typically considered Lewis bases due to the lone pair of electrons on the phosphorus atom, the phosphorus(V) center in a phosphine oxide, such as this compound, exhibits Lewis acidic character. This Lewis acidity arises from the polarization of the P=O bond, which makes the phosphorus atom electrophilic.
The Lewis acidity of the P(V) center can be influenced by the substituents attached to it. Electron-withdrawing groups will generally enhance the Lewis acidity, while electron-donating groups will diminish it. In this compound, the presence of the phenoxy and phenyl groups will modulate the Lewis acidity of the phosphorus center.
This Lewis acidic character can have several implications in catalytic processes. For instance, the phosphine oxide can act as a hemilabile ligand, where the P=O group can coordinate to a metal center and then dissociate to create a vacant coordination site, which can be crucial for catalytic turnover. This weak coordination can help stabilize catalytic intermediates without permanently blocking a coordination site.
Furthermore, the Lewis acidity of the phosphorus center can be exploited in what is known as "frustrated Lewis pair" (FLP) chemistry. An FLP consists of a sterically hindered Lewis acid and a Lewis base that are unable to form a classical adduct. This unquenched reactivity can be used to activate small molecules like H₂, CO₂, and olefins. While specific examples involving this compound in FLP chemistry are not prominent, the inherent Lewis acidity of the P(V) center suggests its potential for such applications.
The Lewis acidic phosphorus center in phosphine oxides can also interact with other components of a reaction mixture, such as substrates or other ligands, potentially influencing the course of a catalytic reaction through non-covalent interactions.
Optoelectronic and Advanced Functional Material Applications
Incorporation of Phosphine (B1218219) Oxide Group into Organic Optoelectronic Materials
The integration of the phosphine oxide moiety, as seen in 10-Phenylphenoxaphosphine (B13742184) 10-oxide, into the architecture of organic materials is a key strategy for developing high-performance optoelectronic devices.
In the realm of Organic Light-Emitting Diodes (OLEDs), 10-Phenylphenoxaphosphine 10-oxide and its derivatives have been successfully employed as host materials for phosphorescent emitters. The high triplet energy of the phosphine oxide group is crucial in preventing reverse energy transfer from the guest emitter to the host matrix, thereby ensuring efficient light emission. The rigid structure of the phenoxaphosphine unit provides good morphological stability, which is essential for the longevity and reliability of OLED devices.
Furthermore, the polar nature of the P=O bond in the phosphine oxide group can lead to favorable interactions with the dopant emitters, facilitating efficient energy transfer. This has led to the design of host materials that can achieve high external quantum efficiencies in OLEDs.
The strong electron-withdrawing character of the phosphine oxide group significantly influences the charge transport properties of materials incorporating this compound. This moiety lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the host material. The lowering of the LUMO level, in particular, enhances the electron injection and transport capabilities of the material.
This modulation of electron affinity is critical for achieving balanced charge transport within the emissive layer of an OLED, a prerequisite for high efficiency and low operating voltage. By fine-tuning the electronic properties through the strategic placement of the phosphine oxide group, it is possible to design materials with tailored charge-transport characteristics for specific device architectures.
Luminescent Properties and Excited-State Characteristics in Functional Materials
While often used as a non-emissive host, the this compound framework can be functionalized to create luminescent materials. The rigid and bulky nature of the molecule can suppress non-radiative decay pathways, leading to enhanced emission quantum yields in the solid state.
The excited-state characteristics of materials based on this compound are of particular interest. The phosphine oxide group can influence the nature of the excited states, promoting the formation of charge-transfer states which can be beneficial for certain applications. The high triplet energy of the core structure is also advantageous for developing materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs.
Influence on Molecular Configuration and Intermolecular Interactions for Optoelectronic Performance
The three-dimensional and rigid structure of this compound plays a crucial role in determining the morphology of thin films, which is a key factor for optoelectronic performance. The bulky nature of the molecule can disrupt intermolecular π-π stacking, which can be beneficial in preventing aggregation-caused quenching of luminescence.
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in understanding the electronic landscape of 10-Phenylphenoxaphosphine (B13742184) 10-oxide and related phosphine (B1218219) oxides. The nature of the phosphorus-oxygen (P=O) bond is a central focus of these investigations. While often depicted as a simple double bond, theoretical calculations reveal a more complex bonding picture with significant σ- and π-contributions. The π-bonding involves the donation of lone pair electrons from oxygen p-orbitals into the antibonding phosphorus-carbon bonds, a concept supported by molecular orbital theory. rsc.org
The strong electron-withdrawing nature of the phosphoryl group (P=O) significantly influences the electronic properties of the entire molecule. researchgate.net This effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which has implications for the molecule's reactivity and its potential use in electronic materials. researchgate.net The tetrahedral geometry around the phosphorus atom, a common feature in phosphine oxides, contributes to the formation of stable, amorphous films, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). researchgate.net
Theoretical models have also been used to explore the reactivity of phosphine oxides. For instance, the polymerization of phosphine in the presence of nitric oxide has been investigated using ab initio methods, suggesting that the resulting phosphine oxides can engage in autocatalyzed polymerization through strong dipolar interactions between the P=O groups. nih.govacs.org
Molecular Modeling of Reaction Mechanisms (e.g., C-O and C-P Bond Cleavage)
Molecular modeling has provided crucial insights into the mechanisms of bond cleavage reactions involving phosphine oxides and related organophosphorus compounds. While specific studies on the C-O bond cleavage within the phenoxaphosphine ring system of 10-Phenylphenoxaphosphine 10-oxide are not extensively detailed in the provided search results, general principles of C-P bond cleavage have been explored computationally.
Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of C-P bond cleavage in model α-aminophosphonates under acidic conditions. nih.gov These studies reveal a multi-step process that includes protonation, the actual C-P bond cleavage, and subsequent transformations. nih.gov Such computational approaches are vital for understanding the stability and degradation pathways of organophosphorus compounds.
Furthermore, computational and experimental investigations into the Michael addition/aryl migration of triarylphosphines have shed light on C(aryl)-P bond cleavage processes. rsc.org These studies indicate that the formation of a hydroxy-λ5-phosphane intermediate is a key step that facilitates the cleavage of the C-P bond. rsc.org In the context of glyphosate (B1671968) degradation, a combination of experimental analysis and DFT calculations has been used to probe the competing mechanisms of C-P and C-N bond cleavage. researchgate.net These computational models help to elucidate the factors that favor one cleavage pathway over the other. researchgate.net In bacteria, two distinct pathways for the breakdown of phosphonates, the phosphonatase and C-P lyase pathways, exist to cleave the C-P bond, and the mechanisms of these have been studied through molecular genetics and inferred through computational analysis. nih.gov
Prediction of Molecular Conformations and Spectroscopic Properties
DFT calculations have been successfully used to predict and correlate spectroscopic data with molecular structure for various phosphine oxides. For example, correlations have been established between the ³¹P NMR chemical shifts and the structural parameters of phosphine oxide complexes. researchgate.net These theoretical models allow for the prediction of spectroscopic parameters based on the molecular geometry and electronic environment. researchgate.net Similarly, DFT studies have been used to analyze the relationship between the geometry of hydrogen bonds formed by the P=O group and the resulting shifts in NMR and IR spectra. rsc.org
The UV-Vis spectra of related N-heteroaromatic N-oxides have been predicted using time-dependent DFT (TD-DFT) calculations, showing good agreement with experimental data. nih.gov Such predictive power is invaluable for characterizing new compounds and understanding their photophysical properties.
Applications of Density Functional Theory (DFT) in Phosphine Oxide Research
Density Functional Theory (DFT) has become an indispensable tool in the study of phosphine oxides, offering a balance of computational cost and accuracy. youtube.com It is widely used to investigate various aspects of these compounds, from their fundamental electronic structure to their behavior in complex chemical reactions.
One of the key applications of DFT is the elucidation of electronic properties. DFT calculations can accurately predict parameters such as HOMO and LUMO energy levels, which are crucial for understanding the electron-donating or -accepting character of a molecule and its potential in electronic devices. researchgate.netyoutube.com The method is also used to study the nature of chemical bonds, such as the polar P=O bond in phosphine oxides. rsc.orgwikipedia.org
DFT is also extensively applied to model reaction mechanisms. For instance, DFT studies have clarified the tautomeric equilibria in secondary phosphine oxides and the activation energies for these transformations. nih.gov It has also been used to investigate the mechanism of visible-light-induced C-P bond formation for the synthesis of P-chiral heteroaryl phosphine oxides, revealing the involvement of a diradical intermediate. nih.gov Furthermore, DFT calculations have been instrumental in understanding the stereoselectivity of reactions involving phosphine oxides by analyzing the transition state structures. researchgate.netresearchgate.net
The prediction of spectroscopic properties is another major application of DFT in this field. As mentioned earlier, DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies, which aids in the structural elucidation of newly synthesized phosphine oxide derivatives. researchgate.netrsc.org
Advanced Research Directions and Emerging Applications
Continuous Development of Novel Phenoxaphosphine Oxide Derivatives
The core structure of 10-Phenylphenoxaphosphine (B13742184) 10-oxide provides a versatile platform for the synthesis of a wide array of novel derivatives with tailored properties. Researchers are continuously developing new synthetic methodologies to introduce various functional groups and create complex molecular architectures.
One significant area of development is the synthesis of D-A-D (donor-acceptor-donor) type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives. beilstein-journals.orgnih.govbeilstein-journals.org These molecules exhibit unique photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs). A recently developed five-step synthesis protocol for these derivatives starts from commercially available 2-bromo-4-fluoro-1-nitrobenzene (B1272181) and is notable for being noble-metal-free and proceeding under mild reaction conditions with good yields. beilstein-journals.orgnih.govbeilstein-journals.org The photophysical behavior of these PhFlOP derivatives can be fine-tuned by altering the substituents on the donor carbazole (B46965) group. beilstein-journals.orgnih.gov
Furthermore, research into phospholene and phospholane (B1222863) oxide derivatives is expanding the library of available phenoxaphosphine oxide-based compounds. researchgate.net Novel synthetic routes are being explored to create these sugar analogs, where a phosphorus atom replaces the ring oxygen. researchgate.net These derivatives are structurally characterized using advanced techniques like multinuclear NMR, mass spectrometry, and X-ray crystallography. researchgate.net
The functionalization of the phenoxaphosphine oxide core is another key research thrust. This includes the direct functionalization of C═O bonds to C-element single bonds through a phosphorus-mediated transformation, enabling the synthesis of diverse (hetero)arylmethyl tertiary amines, ethers, esters, and other functionalized phosphine (B1218219) oxides. nih.gov Additionally, methods are being developed to graft phosphazene onto graphene oxide, which can then be incorporated into polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) to enhance their properties. mdpi.com The functionalization of gold nanoparticles with phosphine oxide derivatives is also being investigated for potential applications in medicine and materials science. nih.gov A novel synthesis of bis(acyl)phosphane oxide (BAPO) photoinitiators has been developed to functionalize cellulose (B213188) nanocrystal surfaces for polymer grafting, leading to hybrid materials with excellent graft yields under mild conditions. rsc.org
Table 1: Examples of Novel Phenoxaphosphine Oxide Derivatives and their Synthesis
| Derivative Type | Starting Material | Key Synthesis Feature | Potential Application | Reference |
| D-A-D type 9-phenyl-9-phosphafluorene oxide (PhFlOP) | 2-bromo-4-fluoro-1-nitrobenzene | Noble-metal-free, mild conditions | Organic Light-Emitting Diodes (OLEDs) | beilstein-journals.orgnih.govbeilstein-journals.org |
| 1-(substituted phenoxy/phenyl)-2-phospholene and phospholane 1-oxide | 2-phospholenes | Catalytic cis-dihydroxylation | Analogs of sugars | researchgate.net |
| Functionalized phosphine oxides | Aldehydes/ketones and diphenylphosphine (B32561) oxide | Direct carbonyl reductive functionalization | Synthesis of drug intermediates, pesticides | nih.gov |
| Phosphazene grafted graphene oxide | Graphene oxide and hexachlorocyclotriphosphazene | Nucleophilic substitution | Flame retardant for polymers | mdpi.com |
| Bis(acyl)phosphane oxide (BAPO) photoinitiators | Not specified | Functionalization of cellulose nanocrystals | Polymer grafting | rsc.org |
Exploration in Novel Material Systems Beyond Traditional Polymers
The unique electronic and physical properties of 10-Phenylphenoxaphosphine 10-oxide derivatives have led to their exploration in a variety of novel material systems that extend beyond their traditional use as flame retardants in polymers.
A significant emerging application is in the field of photocatalysis . Conjugated polymers incorporating phenylphosphine (B1580520) oxide derivatives are being designed and synthesized for visible-light-driven hydrogen evolution. rsc.org One such optimized polymer photocatalyst, PCzBPO, has demonstrated a remarkably high hydrogen evolution rate, attributed to the strong electron-withdrawing nature of the phosphine oxide group, a planar structure, extended conjugation, and efficient charge transfer. rsc.org
The optoelectronics sector is another area where these compounds are making a significant impact. Phosphine oxide derivatives are being extensively studied for their use in organic light-emitting diodes (OLEDs). sciengine.comresearchgate.netnih.govrsc.org Their strong electron-withdrawing properties and high triplet energy make them excellent host materials and electron-transporting materials (ETMs) in phosphorescent OLEDs, leading to high external quantum efficiencies. sciengine.comrsc.org The tetrahedral geometry of the P=O group also contributes to the amorphous morphology of organic materials, which is beneficial for device performance. researchgate.net Furthermore, research is ongoing into flexible oxide-based thin-film transistors (TFTs), where oxide semiconductors offer advantages like high carrier mobility and low processing temperatures. mdpi.com Nanophosphors based on metal oxides are also being developed for next-generation optoelectronic and display applications. researchgate.net
The porous and crystalline nature of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) presents another frontier for phenoxaphosphine oxide applications. sciopen.comiipseries.orgnih.govresearchgate.netmdpi.com The integration of phosphine oxide functionalities into these frameworks could lead to materials with enhanced catalytic activity, sensing capabilities, and gas storage properties. The combination of MOFs and COFs into hybrid materials is also an active area of research, with potential applications in various fields. sciopen.comresearchgate.net
Prospects in Sustainable Chemistry and Green Synthesis Approaches
In line with the growing emphasis on environmentally friendly chemical processes, significant research efforts are being directed towards the development of sustainable and green synthesis approaches for this compound and its derivatives.
A key focus is the development of solvent-free synthesis methods. nih.govresearchgate.netresearchgate.netjocpr.comrsc.org These reactions, often carried out under thermal or microwave-assisted conditions, minimize waste and avoid the use of hazardous organic solvents. For instance, a green and rapid method for preparing γ-hydroxyphosphonate and phosphine oxide derivatives involves the reduction of γ-phosphonylketones with sodium borohydride (B1222165) supported on alumina (B75360) under solvent-free conditions. researchgate.net Similarly, an efficient solvent-free method has been developed for the preparation of 1-alkoxymethylphosphonium chlorides. researchgate.net
The use of greener reagents and reaction conditions is another important aspect of sustainable synthesis. This includes the use of plant extracts and other bio-based materials as reducing and stabilizing agents in the synthesis of metal and metal oxide nanoparticles. nih.govrsc.orgmdpi.com The principles of green chemistry, such as atom economy and the use of catalysts instead of stoichiometric reagents, are being increasingly applied to the synthesis of phosphine oxide derivatives. mdpi.com
Metal-free synthesis protocols are also gaining prominence as they eliminate the environmental and economic concerns associated with transition metal catalysts. nih.gov For example, a metal-free tandem phosphinoylation/cyclization protocol has been developed for the synthesis of chroman-4-ones bearing phosphine oxide motifs, using K₂S₂O₈ as a readily available and inexpensive oxidant. nih.gov
Table 2: Green Synthesis Approaches for Phenoxaphosphine Oxide Derivatives
| Green Approach | Description | Example | Reference |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and environmental impact. | Reduction of γ-phosphonylketones with NaBH₄ on alumina. | researchgate.net |
| Greener Reagents | Utilization of environmentally benign reagents, such as plant extracts. | Synthesis of iron oxide nanoparticles using Camellia sinensis extract. | researchgate.net |
| Metal-Free Catalysis | Use of non-metallic catalysts to avoid heavy metal contamination and cost. | K₂S₂O₈-mediated radical phosphinoylation–cyclization cascade. | nih.gov |
Remaining Challenges and Future Opportunities in Phenoxaphosphine Oxide Research
Despite the significant progress in the field of phenoxaphosphine oxide chemistry, several challenges remain, which also present exciting opportunities for future research.
One of the major challenges is the scaling up of production for many of the novel derivatives and materials. researchgate.netrsc.org Processes that are efficient on a laboratory scale may face difficulties in terms of reproducibility, cost-effectiveness, and safety when scaled up for industrial production. Overcoming these hurdles will be crucial for the commercialization of many promising technologies based on phenoxaphosphine oxides.
Further optimization of reaction conditions is another ongoing challenge. beilstein-journals.org Achieving higher yields, reducing reaction times, and improving the selectivity of synthetic methods are continuous goals for chemists in this field. For instance, while noble-metal-free syntheses have been developed, further improvements in their efficiency are still desirable. beilstein-journals.org
In the area of materials science, there is a need to improve the long-term stability and performance of devices incorporating phenoxaphosphine oxide derivatives. For example, enhancing the stability of OLEDs and the efficiency of photocatalytic systems are key research objectives. rsc.orgsciengine.com
Future opportunities in this field are vast and varied. The development of new functional materials with tailored properties remains a primary goal. This includes the design of next-generation flame retardants with improved performance and lower environmental impact, as well as the creation of advanced materials for optoelectronics, catalysis, and sensing. The exploration of phenoxaphosphine oxides in biomedical applications, such as drug delivery and bioimaging, is another promising avenue for future research. The continued development of green and sustainable synthetic methods will also be a critical area of focus, ensuring that the benefits of phenoxaphosphine oxide chemistry can be realized in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
